molecular formula C15H18O7 B589707 alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester CAS No. 1330265-93-4

alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester

Cat. No.: B589707
CAS No.: 1330265-93-4
M. Wt: 313.32
InChI Key: MYSPBIJSPHHIPX-GKOSEXJESA-N
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Description

alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester (CAS: 1330265-93-4) is a deuterated derivative of vanillylmandelic acid ethyl ester, featuring acetyl groups at the alpha and 4-O positions. Its molecular formula is C₁₅H₁₇D₃O₇, with a molecular weight of 313.3 g/mol . Structurally, it incorporates a vanillylmandelic acid backbone (a catecholamine metabolite) modified with ethyl ester and acetyl functionalities. The deuterium (d3) labeling at specific positions enhances its utility as a stable isotope tracer in analytical chemistry, particularly for quantifying metabolites in biological matrices .

This compound is primarily used in adrenaline and norepinephrine metabolism studies, where its deuterated form improves precision in mass spectrometry (MS) by minimizing interference from endogenous compounds . Its acetyl groups increase lipophilicity, facilitating organic solvent extraction and chromatographic separation .

Properties

IUPAC Name

ethyl 2-acetyloxy-2-[4-acetyloxy-3-(trideuteriomethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSPBIJSPHHIPX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Vanillylmandelic Acid

Vanillylmandelic acid contains two hydroxyl groups (at the α and 4 positions) susceptible to acetylation. The reaction employs acetic anhydride as the acetylating agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The process is typically conducted under anhydrous conditions at 0–5°C to minimize side reactions.

Reaction Conditions:

  • Reactants: Vanillylmandelic acid (1 equiv), acetic anhydride (2.2 equiv), DMAP (0.1 equiv).

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C, gradually warming to room temperature.

  • Time: 12–24 hours.

The progress of acetylation is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material. The product, α,4-Di-O-acetyl Vanillylmandelic Acid, is isolated via aqueous workup and purified via recrystallization.

Esterification with Deuterated Ethanol

The acetylated intermediate is esterified using deuterated ethanol (ethanol-d₆) under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, facilitating nucleophilic acyl substitution at the carboxylic acid group.

Reaction Conditions:

  • Reactants: α,4-Di-O-acetyl Vanillylmandelic Acid (1 equiv), ethanol-d₆ (5 equiv).

  • Catalyst: Concentrated sulfuric acid (0.2 equiv).

  • Solvent: Excess ethanol-d₆.

  • Temperature: Reflux (78°C).

  • Time: 6–12 hours.

The esterification reaction is driven to completion by removing water via azeotropic distillation using a Dean-Stark trap. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted into an organic solvent (e.g., ethyl acetate).

Optimization of Reaction Conditions

Temperature and Time Dependence

The acetylation step requires strict temperature control to prevent over-acetylation or decomposition. Studies indicate that maintaining the reaction below 10°C during initial mixing improves yield by 15–20% compared to room-temperature conditions. Similarly, extending the esterification time beyond 8 hours enhances conversion rates but risks deuteration loss at elevated temperatures.

Catalytic Systems

Alternative catalysts, such as N,N'-dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP), have been explored for acetylation. However, these systems introduce complexity in purification due to urea byproducts. The DMAP/acetic anhydride system remains preferred for its simplicity and high yield (>85%).

Purification and Isolation Techniques

Column Chromatography

Crude α,4-Di-O-acetyl Vanillylmandelic Acid-d₃ Ethyl Ester is purified via flash chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (70:30 to 50:50). The deuterated compound elutes later than its non-deuterated analog due to slight polarity differences.

Recrystallization

Recrystallization from ethanol/water (9:1) yields white crystalline solids with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals the absence of protons in the deuterated methoxy group (δ 3.8 ppm for -OCD₃). The acetyl and ethyl ester groups are observed at δ 2.1 ppm (singlet, 6H) and δ 1.2–4.3 ppm (quartet and triplet), respectively.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 313.32 ([M+H]⁺), with a characteristic three-mass-unit shift compared to the non-deuterated compound.

Purity Assessment

HPLC with UV detection (λ = 280 nm) shows a single peak (>98% purity), while liquid chromatography-mass spectrometry (LC-MS) validates the absence of non-deuterated impurities.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer during acetylation and esterification. Automated systems maintain precise temperature control, reducing deuteration loss and improving batch consistency.

Challenges and Mitigation Strategies

Deuteration Efficiency

Incomplete deuteration at the methoxy group is a common issue, often due to residual moisture. Pre-drying ethanol-d₆ over molecular sieves (3 Å) and conducting reactions under nitrogen atmosphere improve deuterium incorporation to >99%.

Comparative Analysis of Synthetic Routes

Parameter Acetylation-Esterification Route Alternative Routes
Yield75–85%50–60% (direct deuteration)
Purity>98%90–95%
ScalabilityHighModerate
CostModerateHigh (due to deuterated reagents)

The acetylation-esterification route is favored for its balance of yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, alcohols, and substituted vanillylmandelic acid derivatives.

Scientific Research Applications

Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of vanillylmandelic acid derivatives.

    Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.

    Medicine: Utilized in clinical diagnostics to measure catecholamine levels in patients with neuroendocrine tumors.

    Industry: Applied in environmental studies to detect and quantify pollutants in air, water, and soil samples.

Mechanism of Action

The mechanism of action of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of catecholamines in biological systems. The molecular targets include enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Vanillylmandelic Acid Ethyl Ester (VMA Ethyl Ester)
  • CAS : 52058-11-4
  • Molecular Formula : C₁₁H₁₄O₅
  • Molecular Weight : 226.23 g/mol
  • Key Differences : Lacks acetyl and deuterium groups.
  • Applications: Used as a non-deuterated reference in catecholamine metabolism research. Its simpler structure results in lower chromatographic retention times compared to acetylated derivatives .
Homovanillic Acid (HVA)
  • CAS : 306-08-1
  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.17 g/mol
  • Key Differences : A carboxylic acid metabolite of dopamine, lacking ester or acetyl groups.
  • Applications: Quantified alongside vanillylmandelic acid in urine to assess neurotransmitter turnover. Its polar nature necessitates different extraction protocols compared to esterified derivatives .
3-Methoxy-4-hydroxyphenylglycol (MOPEG) and MOPEG-SO₄
  • CAS (MOPEG-SO₄) : 534-16-9
  • Molecular Formula (MOPEG-SO₄) : C₉H₁₂O₇S
  • Molecular Weight : 264.25 g/mol
  • Key Differences : Glycol structure with a sulfate conjugate.
  • Applications : Transport studies in brain metabolism; shares probenecid-sensitive transport pathways with vanillylmandelic acid but differs in solubility and ionization .

Functional Analogues

Deuterated Esters (e.g., Myristicin Acid-d3 Methyl Ester)
  • CAS: Not specified
  • Molecular Formula : C₁₀H₇D₃O₅
  • Molecular Weight : 213.2 g/mol
  • Key Differences : Contains deuterium but lacks the vanillylmandelic backbone.
  • Applications : Used as isotopic standards in cytotoxicity studies. Highlights the broader trend of deuterated esters improving MS sensitivity .
Vanillin Derivatives (e.g., Vanillylmandelic Acid)
  • Synthesis : Produced via condensation of guaiacol and glyoxylic acid .
  • Key Differences : The target compound’s ethyl ester and acetyl groups enhance stability and organic solubility compared to the free acid form .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Modifications Primary Applications
alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester 1330265-93-4 C₁₅H₁₇D₃O₇ 313.3 Acetyl, ethyl ester, deuterium Isotopic internal standard in LC-MS/MS
Vanillylmandelic Acid Ethyl Ester 52058-11-4 C₁₁H₁₄O₅ 226.23 Ethyl ester Catecholamine metabolism research
Homovanillic Acid (HVA) 306-08-1 C₉H₁₀O₄ 182.17 Carboxylic acid Dopamine metabolite analysis
MOPEG-SO₄ 534-16-9 C₉H₁₂O₇S 264.25 Sulfate conjugate Norepinephrine transport studies
Myristicin Acid-d3 Methyl Ester N/A C₁₀H₇D₃O₅ 213.2 Deuterium, methyl ester Cytotoxicity assays

Key Research Findings

Chromatographic Behavior: Acetylation increases lipophilicity, shifting retention times in gas chromatography (GC) and high-performance liquid chromatography (HPLC). For example, acetylated mandelic acid derivatives exhibit distinct chiral selectivity compared to non-acetylated forms .

Deuterium Utility : The d3 label reduces metabolic degradation and provides a distinct MS signature, improving quantification accuracy in biological samples .

Transport Mechanisms : Vanillylmandelic acid and its derivatives share probenecid-sensitive transport pathways in the brain, but acetylated forms may exhibit altered blood-brain barrier penetration .

Analytical Precision: Deuterated analogs like the target compound achieve coefficients of variation (CV) <2.72% in inter-day precision assays, outperforming non-deuterated standards .

Biological Activity

α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester (CAS Number: 1330265-93-4) is a derivative of vanillylmandelic acid (VMA), a significant metabolite of catecholamines. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and as a biomarker in various clinical settings.

  • Molecular Formula : C₁₅H₁₅D₃O₇
  • Molecular Weight : 313.318 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 393.2 ± 42.0 °C at 760 mmHg
  • Flash Point : 171.5 ± 27.9 °C

These properties suggest that α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is stable under standard laboratory conditions, making it suitable for various experimental applications.

The biological activity of α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is primarily linked to its role as a metabolite of catecholamines. It is formed through the metabolism of norepinephrine and epinephrine, which are crucial in the body's response to stress and regulation of blood pressure. The compound's structure allows it to interact with various biological pathways:

  • Antioxidant Activity : VMA and its derivatives exhibit antioxidant properties, which are essential in mitigating oxidative stress in cells. This is particularly relevant in conditions characterized by elevated catecholamine levels, such as pheochromocytoma.
  • Biomarker Utility : Elevated levels of VMA are often used as a diagnostic marker for neuroendocrine tumors, especially pheochromocytoma and neuroblastoma, due to their correlation with catecholamine secretion.

Case Studies and Clinical Applications

  • Pheochromocytoma Diagnosis : A study evaluated the predictive value of urinary VMA testing in diagnosing pheochromocytoma at the University Hospital of the West Indies. Out of 551 tests performed, 122 were elevated (≥35 µmol/24 hr), indicating a significant correlation between elevated VMA levels and the presence of this tumor type .
  • Antioxidant Mechanisms : Molecular docking studies have shown that VMA can form strong hydrogen bonds and hydrophobic interactions with proteins involved in inflammatory responses, suggesting its potential role in reducing inflammation through antioxidant mechanisms .
  • Metabolic Disorders : Research indicates that alterations in catecholamine metabolism leading to increased VMA levels may be linked to various metabolic disorders, including hypertension and diabetes mellitus .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester compared to its parent compound, vanillylmandelic acid:

Property α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester Vanillylmandelic Acid
Antioxidant ActivityModerate; interacts with inflammatory proteinsHigh; effective radical scavenger
Diagnostic UtilityPotential biomarker for neuroendocrine tumorsEstablished biomarker for pheochromocytoma
Metabolic ImpactMay influence metabolic pathways related to catecholaminesDirectly linked to catecholamine metabolism
Stability under physiological conditionsStable; suitable for metabolic studiesStable; widely studied in clinical settings

Q & A

Q. How is alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester synthesized for use as an internal standard in analytical workflows?

The synthesis involves sequential acetylation and esterification of vanillylmandelic acid (VMA). Deuterium labeling is introduced using deuterated reagents (e.g., deuterated ethanol) under acidic catalysis, followed by purification via reverse-phase chromatography to ensure >98% isotopic purity. The acetyl groups at the α and 4-O positions enhance stability against enzymatic degradation in biological matrices .

Q. What analytical techniques are validated for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is widely used. Key parameters include:

  • Column : Supelcosil LC-18 DB (150 × 4.6 mm, 5 µm) .
  • Mobile phase : Isocratic elution with a phosphate buffer (pH 3.2) and methanol (95:5 v/v).
  • Detection : Dual electrochemical cells (+0.12 V and +0.45 V) to minimize matrix interference . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for higher sensitivity, using transitions such as m/z 200.1 → 139.9 for the deuterated form and m/z 197.0 → 137.9 for endogenous VMA .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve this compound from co-eluting metabolites in urine samples?

  • Column temperature : Maintain at 25°C to improve peak symmetry.
  • Guard cell potential : Set to +0.12 V to oxidize interfering compounds before they reach the analytical cell .
  • Sample preparation : Use cation-exchange SPE cartridges to remove basic/neutral interferents (e.g., serotonin, uric acid) prior to injection .
  • Validation : Assess recovery rates (95–102%) by spiking deuterated standards into pathological urine pools .

Q. How should researchers address discrepancies in recovery rates during solid-phase extraction (SPE) of deuterated VMA derivatives?

Contradictions in recovery (e.g., <90% in some studies vs. >95% in others) often arise from:

  • Matrix effects : Pathological urine samples with high creatinine levels may require dilution (1:5 v/v) to mitigate ion suppression .
  • SPE sorbent selectivity : Compare polymeric (e.g., Strata-X) vs. silica-based (C18) sorbents; polymeric phases show higher reproducibility (CV <2.7%) for acidic metabolites .
  • Internal standard calibration : Use stable isotope-labeled analogs (e.g., VMA-d5) to correct for extraction efficiency .

Q. What are the advantages of using deuterated vs. non-deuterated internal standards in validating VMA quantification methods?

  • Isotopic fidelity : Deuterated standards (e.g., this compound) co-elute with endogenous VMA, minimizing retention time variability (ΔtR <0.02 min) .
  • Matrix-matched calibration : Deuterated forms account for signal suppression/enhancement in electrospray ionization (ESI) sources, improving accuracy (bias <±5%) compared to structural analogs .
  • Limitations : Avoid deuterium–hydrogen exchange in prolonged acidic conditions (pH <2), which can reduce isotopic purity .

Methodological Comparisons and Data Interpretation

Q. How do ELISA, HPLC-ECD, and LC-MS/MS compare in quantifying urinary VMA levels in clinical research?

Parameter ELISA HPLC-ECD LC-MS/MS
LOD (mg/L) 0.50.10.05
CV (Within-run) 8–12%1.5–2.4%<2%
Sample Throughput High (96-well)Moderate (30/day)High (200/day)
Interference Risk High (cross-reactivity)Moderate (e.g., ascorbic acid)Low (MRM selectivity)
LC-MS/MS is optimal for large-scale studies requiring high precision, while HPLC-ECD remains cost-effective for routine assays .

Q. What statistical approaches resolve contradictions in VMA quantification across multi-site studies?

  • Passing-Bablok regression : Evaluate proportional vs. constant bias between methods (e.g., HPLC vs. LC-MS/MS) .
  • Bland-Altman plots : Identify systematic errors in paired measurements (e.g., inter-lab variability) .
  • Multivariate ANOVA : Assess confounding factors (e.g., storage temperature, freeze-thaw cycles) on VMA stability .

Synthesis and Isotopic Purity

Q. What quality control measures ensure isotopic purity of this compound during synthesis?

  • NMR analysis : Confirm deuterium incorporation at specific positions (e.g., methyl groups) with <0.5% protium contamination .
  • Isotopic ratio mass spectrometry (IRMS) : Verify 99 atom% D using m/z 229.24 (C11H11D3O5) .
  • Storage : Anhydrous conditions at −20°C to prevent hydrolytic degradation .

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